3-(1-Cyanoethyl)benzoic acid

Description

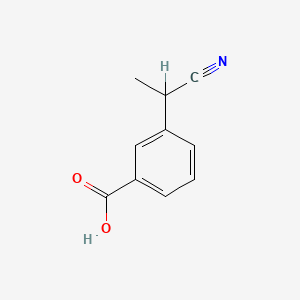

Structure

3D Structure

Properties

IUPAC Name |

3-(1-cyanoethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYIYPWRXROPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863557 | |

| Record name | 3-(1-Cyanoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5537-71-3 | |

| Record name | 3-(1-Cyanoethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5537-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Cyanoethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005537713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5537-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Cyanoethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(1-cyanoethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(1-CYANOETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PN2M0G40N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid, with the CAS number 5537-71-3, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key precursor in the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, it serves as a crucial substrate in the screening and characterization of nitrile hydratase enzymes, which are of significant interest for biocatalysis.[3] This document provides a comprehensive technical overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The physical and chemical properties of 3-(1-Cyanoethyl)benzoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| CAS Number | 5537-71-3 | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 145-148 °C | [5] |

| Boiling Point | 355.8±25.0°C at 760 mmHg | [6] |

| Solubility | Soluble in polar organic solvents like DMSO and Methanol. | [4][6] |

| InChI Key | IRYIYPWRXROPSX-UHFFFAOYSA-N | [4] |

| SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)O | [4] |

Spectroscopic Analysis:

While a complete, publicly available set of fully assigned spectra is limited, the following provides an analysis based on known data and predictable spectral features.

¹H NMR Spectroscopy: A patent describing the synthesis of 3-(1-Cyanoethyl)benzoic acid provides the following ¹H NMR data (300MHz, CDCl₃): δ 1.70 (d, 3H), 4.05 (q, 1H), 7.65 (m, 2H), 8.15 (s, 2H), 9.55 (br s, 1H).[7]

-

δ 9.55 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

δ 8.15 (s, 2H) and 7.65 (m, 2H): These signals are characteristic of the protons on the aromatic ring.

-

δ 4.05 (q, 1H): This quartet represents the methine proton (-CH) of the cyanoethyl group, split by the adjacent methyl protons.

-

δ 1.70 (d, 3H): This doublet corresponds to the three protons of the methyl group (-CH₃), split by the adjacent methine proton.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~170-180 |

| Aromatic Carbons | ~125-140 |

| Nitrile (C≡N) | ~115-125 |

| Methine (-CH) | ~30-40 |

| Methyl (-CH₃) | ~15-25 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | ~3100-3000 |

| C-H stretch (Aliphatic) | ~3000-2850 |

| C≡N stretch (Nitrile) | ~2260-2240 |

| C=O stretch (Carboxylic Acid) | ~1710-1680 |

| C=C stretch (Aromatic) | ~1600 and ~1475 |

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 175. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cyanoethyl group (-CH(CN)CH₃, 54 Da).[9]

Synthesis and Experimental Protocols

Several synthetic routes for 3-(1-Cyanoethyl)benzoic acid have been reported. Below are detailed protocols for two common methods.

Method 1: From 2-Chlorobenzoic Acid

This method involves the reaction of a 2-chlorobenzoate (B514982) salt with propionitrile (B127096) in the presence of a strong base.[7]

Experimental Protocol:

-

In a suitable reactor, add liquid ammonia.

-

Add sodium amide (4.5 g) and propionitrile (2.7 mL) dropwise and stir for 30 minutes.

-

Add sodium 2-chlorobenzoate (3.4 g) to the mixture.

-

Pressurize the reactor to 7 atm and cool to 0 °C, then stir for 1.5 hours.

-

Depressurize the reactor to remove the liquid ammonia.

-

Quench the reaction by the dropwise addition of water to remove any remaining sodium amide.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Filter the resulting solid to obtain 3-(1-Cyanoethyl)benzoic acid.

Method 2: As an Intermediate in Ketoprofen Synthesis

This compound is a key intermediate in a multi-step synthesis of Ketoprofen starting from 3-cyanomethyl methyl benzoate (B1203000).[5]

Experimental Protocol (Hydrolysis to form 3-(1-Cyanoethyl)benzoic acid):

This protocol assumes the prior synthesis of 3-(1-cyanoethyl)methyl benzoate.

-

In a reaction vessel, combine 3-(1-cyanoethyl)methyl benzoate with an aqueous solution of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC).

-

Cool the reaction mixture and, if a basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 3-(1-Cyanoethyl)benzoic acid.

Workflow for Synthesis Method 1:

Caption: Synthesis of 3-(1-Cyanoethyl)benzoic acid from 2-chlorobenzoate.

Biological Activity and Applications

The primary biological relevance of 3-(1-Cyanoethyl)benzoic acid is as a key intermediate in the synthesis of the NSAID Ketoprofen and as a substrate for enzymatic screening. There is currently limited information on its direct pharmacological effects or its modulation of specific signaling pathways.

4.1. Intermediate in the Synthesis of Ketoprofen

3-(1-Cyanoethyl)benzoic acid is a crucial building block in several synthetic routes to Ketoprofen. The synthesis generally proceeds through the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis of the nitrile.[2][10]

Ketoprofen Synthesis Pathway:

Caption: Synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid.

Experimental Protocol for Ketoprofen Synthesis from 3-(1-Cyanoethyl)benzoic acid:

This protocol outlines the conversion of 3-(1-Cyanoethyl)benzoic acid to Ketoprofen.

Step 1: Formation of the Acyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-(1-Cyanoethyl)benzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture until the solid has completely dissolved and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain crude 3-(1-Cyanoethyl)benzoyl chloride.

Step 2: Friedel-Crafts Acylation

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane (B109758) or benzene.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in the same solvent to the cooled suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

-

Quench the reaction by carefully pouring it over ice and hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Evaporate the solvent to yield 2-(3-benzoylphenyl)propionitrile.

Step 3: Hydrolysis to Ketoprofen

-

Hydrolyze the nitrile group of 2-(3-benzoylphenyl)propionitrile using either acidic or basic conditions (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).

-

After the reaction is complete, cool the mixture. If basic hydrolysis was used, acidify to a pH of ~2-3 to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Ketoprofen.[10]

4.2. Substrate for Nitrile Hydratase Screening

3-(1-Cyanoethyl)benzoic acid is utilized as a substrate in high-throughput screening assays to identify and characterize nitrile hydratases.[2][11] These enzymes catalyze the hydration of nitriles to their corresponding amides, a reaction of significant industrial importance for the synthesis of various chemicals and pharmaceuticals.

Experimental Protocol for Nitrile Hydratase Activity Assay:

-

Prepare a stock solution of 3-(1-Cyanoethyl)benzoic acid in a suitable buffer.

-

In a microplate well or reaction tube, combine the substrate solution with the enzyme preparation (e.g., cell lysate or purified enzyme).

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Monitor the reaction progress by measuring the decrease in the substrate concentration or the increase in the amide product concentration using techniques such as HPLC or GC.

-

The enantioselectivity of the enzyme can be determined by chiral HPLC analysis of the remaining substrate and the formed product.

Nitrile Hydratase Screening Workflow:

Caption: Workflow for screening nitrile hydratase activity.

Conclusion

3-(1-Cyanoethyl)benzoic acid is a versatile chemical intermediate with significant applications in the pharmaceutical and biotechnology sectors. Its role as a key precursor in the synthesis of Ketoprofen highlights its importance in drug development. Furthermore, its use as a substrate for nitrile hydratase screening contributes to the advancement of industrial biocatalysis. This guide provides a comprehensive overview of its properties, synthesis, and major applications, serving as a valuable resource for researchers and professionals in the field.

References

- 1. 3-(1-Cyanoethyl)benzoic acid | 5537-71-3 | Benchchem [benchchem.com]

- 2. A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of non-steroidal anti-inflammatory drug—ketoprofen [yndxxb.ynu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of m-(1-Cyanoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(1-Cyanoethyl)benzoic acid, also known as 3-(1-cyanoethyl)benzoic acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2][3][4] A thorough understanding of its physical properties is crucial for its handling, characterization, and application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the known physical characteristics of m-(1-Cyanoethyl)benzoic acid, supported by experimental considerations and data presented for clarity and comparative analysis.

Core Physical Properties

The physical properties of m-(1-Cyanoethyl)benzoic acid have been reported across various chemical data sources. While minor variations in reported values exist, a consistent profile of the compound can be established.

General and Molecular Characteristics

| Property | Value | Source(s) |

| Chemical Name | m-(1-Cyanoethyl)benzoic acid | [1][2][5] |

| Synonyms | 3-(1-Cyanoethyl)benzoic acid, CEBA | [1][2][5] |

| CAS Number | 5537-71-3 | [1][2][5][6] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][6][7] |

| Molecular Weight | 175.18 g/mol | [1][2][6][7] |

| Appearance | White to off-white crystalline powder/solid | [1][2][6][8] |

Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 143-148 °C | [1][2][3][4][6][8] |

| Boiling Point | 355.8 °C at 760 mmHg (Predicted/Calculated) | [1][5][6] |

| Density | 1.204 g/cm³ (Predicted) | [1][6][8] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][2][4][6] |

| pKa (Predicted) | 3.96 ± 0.10 | [1][2][6][8] |

| Flash Point | 169 °C | [1] |

| Refractive Index | 1.563 - 1.564 | [1][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of m-(1-Cyanoethyl)benzoic acid.

| Spectroscopy Type | Key Features and Observations |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 175.[9] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (carboxylic acid), C≡N (nitrile), O-H (carboxylic acid), and aromatic C-H bonds are expected.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the methine proton and carbon of the cyanoethyl group, the methyl protons and carbon, and the carboxylic acid proton and carbon. |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of m-(1-Cyanoethyl)benzoic acid are not extensively detailed in the public domain, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of m-(1-Cyanoethyl)benzoic acid can be determined using a standard melting point apparatus.[11]

-

Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

-

Sample Preparation: A small, measured amount of m-(1-Cyanoethyl)benzoic acid is added to a test tube.

-

Solvent Addition: A known volume of the solvent (e.g., DMSO, Methanol, water) is added to the test tube.

-

Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature and with gentle heating.

Spectroscopic Analysis

Standard procedures for obtaining spectroscopic data are as follows:

-

NMR Spectroscopy: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer.[12][13]

-

IR Spectroscopy: The IR spectrum can be obtained using a potassium bromide (KBr) pellet method for the solid sample or as a thin film.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is determined.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an organic compound such as m-(1-Cyanoethyl)benzoic acid.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide consolidates the available data on the physical properties of m-(1-Cyanoethyl)benzoic acid. The provided tables and workflow diagram offer a structured resource for researchers and professionals in the pharmaceutical and chemical industries. Accurate characterization of these properties is a prerequisite for the successful and safe utilization of this important chemical intermediate in its various applications.

References

- 1. Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid | lookchem [lookchem.com]

- 2. m-(1-Cyanoethyl)benzoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. ko.tnjchem.com [ko.tnjchem.com]

- 4. m-(1-Cyanoethyl)benzoic acid | 5537-71-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. m-(1-Cyanoethyl)benzoic acid price,buy m-(1-Cyanoethyl)benzoic acid - chemicalbook [chemicalbook.com]

- 7. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. M- (1-Cyanoethyl) Benzoic Acid CAS 5537-71-3 - M- (1-Cyanoethyl) Benzoic Acid and CAS 5537-71-3 [getchem.en.made-in-china.com]

- 9. m-(1-Cyanoethyl)benzoic acid(5537-71-3) MS [m.chemicalbook.com]

- 10. m-(1-Cyanoethyl)benzoic acid(5537-71-3) IR Spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure and Bonding of 3-(1-Cyanoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document collates available quantitative data from spectroscopic analyses and provides detailed experimental protocols for its synthesis. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Identification

3-(1-Cyanoethyl)benzoic acid, with the CAS Number 5537-71-3, is a derivative of benzoic acid where a 1-cyanoethyl group is attached to the meta-position of the benzene (B151609) ring.[1][2][3] Its systematic IUPAC name is 3-(1-cyanoethyl)benzoic acid.[1] The presence of a chiral center at the carbon atom of the cyanoethyl group means that the compound can exist as a racemic mixture of two enantiomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(1-Cyanoethyl)benzoic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 145-148 °C | |

| CAS Number | 5537-71-3 | [1][2][3] |

Molecular Visualization

The structural formula of 3-(1-Cyanoethyl)benzoic acid is depicted in the following diagram generated using the DOT language.

References

- 1. 3-(1-Cyanoethyl)benzoic acid | 5537-71-3 | Benchchem [benchchem.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870) [hmdb.ca]

- 3. CAS 5537-71-3: 3-(1-Cyanoethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 4. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

spectral data for 2-(3-Carboxyphenyl)propionitrile

An in-depth technical guide on the spectral data for 2-(3-Carboxyphenyl)propionitrile is currently unavailable through publicly accessible databases. Comprehensive spectral data, including detailed experimental protocols and associated signaling pathways, are typically found within specialized, proprietary chemical and biological databases or in specific, non-public research.

General-purpose web searches did not yield the specific quantitative data (NMR, IR, Mass Spectrometry) or the detailed experimental methodologies required to construct the requested technical guide. Information regarding signaling pathways involving 2-(3-Carboxyphenyl)propionitrile was also not found in the public domain.

Therefore, the creation of structured data tables and the corresponding visualizations as per the user's request cannot be completed at this time. For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult specialized chemical analysis databases such as SciFinder, Reaxys, or the Spectral Database for Organic Compounds (SDBS), or to perform the requisite experimental analysis.

3-(1-Cyanoethyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

This technical guide provides a comprehensive overview of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Compound Properties

3-(1-Cyanoethyl)benzoic acid, also known as m-(1-Cyanoethyl)benzoic acid, is a derivative of benzoic acid with a 1-cyanoethyl group substituted at the meta position.[1][2] Its chemical identity and physical properties are summarized below.

Table 1: Chemical and Physical Properties of 3-(1-Cyanoethyl)benzoic acid

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₂ | [1][3][4][5][6][7] |

| Molecular Weight | 175.18 g/mol | [1][4][8] |

| Exact Mass | 175.0633 g/mol | [5] |

| CAS Number | 5537-71-3 | [1][4][8] |

| IUPAC Name | 3-(1-cyanoethyl)benzoic acid | [5] |

| Synonyms | m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile | [1][2][5][9] |

| Appearance | Solid powder | [5][6] |

| Melting Point | 145-148 °C | [2] |

| Solubility | Soluble in DMSO | [5] |

Table 2: Mass Spectrometry Data for 3-(1-Cyanoethyl)benzoic acid

| m/z | Relative Intensity |

| 175.0 (Molecular Ion) | Not explicitly stated, but implied |

| 77.0 | 15.9% |

| 51.0 | 9.3% |

| Additional peaks available in source | See reference for full data |

Source: ChemicalBook[10]

Key Applications in Drug Development and Biocatalysis

This compound is of significant interest primarily for its role as a critical intermediate in the synthesis of pharmaceuticals and as a substrate in biocatalytic screening.

Intermediate in the Synthesis of Ketoprofen (B1673614)

The most prominent application of 3-(1-Cyanoethyl)benzoic acid is as a precursor in the manufacturing of Ketoprofen. Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. The synthetic pathway involves the conversion of the carboxylic acid group to a more reactive acyl chloride, which then undergoes a Friedel-Crafts acylation with benzene (B151609).[4]

Substrate for Biocatalytic Screening

3-(1-Cyanoethyl)benzoic acid serves as a chiral substrate for screening nitrile hydratase (NHase) enzymes.[11] These enzymes are of significant industrial interest as they convert nitriles to valuable amides under mild conditions.[12][13] By using the racemic mixture of 3-(1-cyanoethyl)benzoic acid, researchers can assess the enantioselectivity of different NHases, identifying biocatalysts that can produce enantiomerically pure amides for further use as chiral building blocks in drug synthesis. For example, the nitrile hydratase from Nitriliruptor alkaliphilus (iso2) has been shown to hydrate (B1144303) this substrate with a very high enantiomeric ratio (E > 100).[12]

Experimental Protocols

Synthesis of 3-(1-Cyanoethyl)benzoic acid

A documented method for the preparation of 3-(1-Cyanoethyl)benzoic acid involves starting from a 2-chlorobenzoic acid metal salt.[3]

-

Materials : Sodium 2-chlorobenzoate (B514982), propionitrile, sodium amide, liquid ammonia, water, concentrated hydrochloric acid.[3]

-

Procedure :

-

In a reactor cooled to -33 °C, add liquid ammonia.

-

Slowly add sodium amide and propionitrile to the reactor and stir for approximately 30 minutes.[3]

-

Add sodium 2-chlorobenzoate to the mixture and continue stirring for 1 to 1.5 hours.[3]

-

Allow the reactor to warm to room temperature to evaporate the liquid ammonia.

-

Carefully add water to quench any remaining sodium amide.

-

Acidify the mixture by adding concentrated hydrochloric acid, which will cause the product to precipitate.[3]

-

Filter the resulting solid to isolate the 3-(1-Cyanoethyl)benzoic acid product.[3]

-

Synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid

This synthesis is a multi-step process that begins with the activation of the carboxylic acid.[4][8]

Step 1: Formation of 3-(1-Cyanoethyl)benzoyl chloride

-

Objective : To convert the carboxylic acid into a more reactive acyl chloride.

-

Procedure : React 3-(1-Cyanoethyl)benzoic acid with an excess of thionyl chloride (SOCl₂), often with gentle heating. The reaction progress can be monitored by the cessation of HCl gas evolution. Excess thionyl chloride is typically removed by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation of Benzene

-

Objective : To synthesize the intermediate 2-(3-benzoylphenyl)propionitrile (B120230).[4]

-

Materials : 3-(1-Cyanoethyl)benzoyl chloride, anhydrous benzene, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (B109758) (DCM), hydrochloric acid, sodium bicarbonate, brine, and a drying agent (e.g., MgSO₄).[4]

-

Procedure :

-

Suspend anhydrous AlCl₃ in anhydrous DCM in a flask under an inert atmosphere and cool in an ice bath.

-

Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in anhydrous benzene to the AlCl₃ suspension while keeping the temperature below 10 °C.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-45 °C) for 2-4 hours.[4]

-

Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

-

Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[4]

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile intermediate.[4]

-

Step 3: Hydrolysis to Ketoprofen

-

Objective : To hydrolyze the nitrile group of the intermediate to a carboxylic acid, yielding Ketoprofen.[4]

-

Procedure :

-

Heat the crude 2-(3-benzoylphenyl)propionitrile intermediate to reflux in an acidic solution (e.g., aqueous sulfuric or hydrochloric acid).[4][8]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Cool the mixture and adjust the pH to precipitate the crude Ketoprofen product.[4]

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol (B129727) or a toluene/petroleum ether mixture.[4][8]

-

Protocol for Nitrile Hydratase (NHase) Activity Assay

While a specific protocol for 3-(1-Cyanoethyl)benzoic acid is not detailed in the search results, a general assay can be adapted.

-

Objective : To determine the activity and enantioselectivity of an NHase enzyme using 3-(1-Cyanoethyl)benzoic acid as a substrate.

-

Procedure :

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0), a known concentration of the NHase enzyme (as a cell-free extract or purified enzyme), and 3-(1-Cyanoethyl)benzoic acid.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

-

Stop the reaction, often by adding acid or a water-miscible organic solvent.

-

Analyze the reaction mixture using an appropriate analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC).

-

Quantify the amounts of the remaining (R)- and (S)-enantiomers of 3-(1-Cyanoethyl)benzoic acid and the formed (R)- and (S)-amide products to determine the conversion and the enantiomeric excess (ee) of the product.

-

References

- 1. Synthesis routes of 3-(1-Cyanoethyl)benzoic acid [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy 3-(1-Cyanoethyl) Benzoic Acid (CEBA) at Affordable Price, High Purity, 12 Months Shelf Life [suryalifesciencesltd.com]

- 7. 3- (1-Cyanoethyl) -Benzoic Acid CAS 5537-71-3 for Organic Synthesis - 3- (1-Cyanoethyl) -Benzoic Acid and M- (1-Cyanoethyl) Benzoic Acid [megawidechem.en.made-in-china.com]

- 8. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 9. CAS 5537-71-3: 3-(1-Cyanoethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 10. m-(1-Cyanoethyl)benzoic acid(5537-71-3) MS [m.chemicalbook.com]

- 11. m-(1-Cyanoethyl)benzoic acid | 5537-71-3 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications [frontiersin.org]

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core characteristics of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its primary applications. The information is presented to support research, development, and manufacturing activities involving this compound.

Chemical and Physical Properties

3-(1-Cyanoethyl)benzoic acid, with the CAS number 5537-71-3, is a solid organic compound that is soluble in polar organic solvents.[1] Its structure features a benzoic acid moiety substituted at the meta position with a 1-cyanoethyl group.[1][2] This bifunctional nature, possessing both a carboxylic acid and a nitrile group, makes it a versatile building block in organic synthesis.[3][4]

Table 1: Physicochemical Properties of 3-(1-Cyanoethyl)benzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 3-(1-cyanoethyl)benzoic acid | [5] |

| Synonyms | m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile | [5][6] |

| CAS Number | 5537-71-3 | [6][7] |

| Molecular Formula | C₁₀H₉NO₂ | [6][7] |

| Molecular Weight | 175.18 g/mol | [8] |

| Melting Point | 145-148 °C | |

| Appearance | Solid | [1][6] |

| Solubility | Soluble in polar organic solvents | [1][6] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 3-(1-Cyanoethyl)benzoic Acid

| Spectrum Type | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H) in the region of 7.5-8.5 ppm. - A quartet for the methine proton (-CH) of the cyanoethyl group. - A doublet for the methyl protons (-CH₃) of the cyanoethyl group. - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm). |

| ¹³C NMR | - A peak for the carboxylic acid carbon (~170 ppm). - Peaks for the aromatic carbons (125-140 ppm). - A peak for the nitrile carbon (-C≡N) (~120 ppm). - Peaks for the methine and methyl carbons of the cyanoethyl group. |

| IR (Infrared) | - A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid group (~1700 cm⁻¹). - A medium C≡N stretch from the nitrile group (~2250 cm⁻¹). - C-H stretches from the aromatic ring and alkyl group. |

| Mass Spec. | - A molecular ion peak (M⁺) at m/z = 175. - Fragmentation patterns corresponding to the loss of -COOH, -CN, and the ethyl group. PubChem lists major fragments at m/z 175, 160, and 116.[5] |

Experimental Protocols

Synthesis of 3-(1-Cyanoethyl)benzoic Acid from Sodium 2-chlorobenzoate (B514982)

This protocol describes the synthesis of 3-(1-Cyanoethyl)benzoic acid via the reaction of sodium 2-chlorobenzoate with propionitrile (B127096) in the presence of sodium amide in liquid ammonia.[1][2]

Materials:

-

Sodium 2-chlorobenzoate

-

Propionitrile

-

Sodium amide

-

Liquid ammonia

-

Concentrated hydrochloric acid

-

Water

-

Reactor suitable for low-temperature reactions

Procedure:

-

In a reactor equipped for low-temperature reactions, add liquid ammonia.

-

To the liquid ammonia, add sodium amide.

-

Cool the mixture to -33 °C and add propionitrile dropwise while stirring. Continue stirring for 30 minutes.[2]

-

At the same temperature, add sodium 2-chlorobenzoate to the reaction mixture and continue to stir for 1 to 1.5 hours.[1][2]

-

Allow the reactor to warm to room temperature to evaporate the liquid ammonia.

-

Carefully add water dropwise to quench any remaining sodium amide.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 3-(1-Cyanoethyl)benzoic acid.[1][2]

Example Yield: Starting with 10 g of sodium 2-chlorobenzoate, 8 mL of propionitrile, and 10.9 g of sodium amide yielded 5.2 g of 3-(1-cyanoethyl)benzoic acid.[1]

Applications

Intermediate in Pharmaceutical Synthesis

The primary application of 3-(1-Cyanoethyl)benzoic acid is as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Most notably, it is a precursor in the industrial production of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[2][3] The synthesis involves the conversion of 3-(1-Cyanoethyl)benzoic acid to its acid chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis.[9]

Enzyme Screening

3-(1-Cyanoethyl)benzoic acid is utilized as a substrate in the screening of nitrile hydratases.[4][10] These enzymes are of interest for their ability to catalyze the enantioselective hydration of nitriles to amides, which is a valuable transformation in the synthesis of chiral pharmaceuticals.[4]

Safety and Handling

3-(1-Cyanoethyl)benzoic acid is classified as harmful if swallowed and can cause skin sensitization and serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

3-(1-Cyanoethyl)benzoic acid is a valuable and versatile intermediate in organic and pharmaceutical chemistry. Its well-defined synthesis and critical role in the production of important drugs like Ketoprofen underscore its significance. This guide provides essential technical information to aid researchers and professionals in its safe and effective utilization.

References

- 1. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-(1-Cyanoethyl)benzoic acid | 5537-71-3 | Benchchem [benchchem.com]

- 4. Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid | lookchem [lookchem.com]

- 5. 3-(1-Cyanoethyl)benzoic acid | C10H9NO2 | CID 98370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 5537-71-3: 3-(1-Cyanoethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. 3-(1-シアノエチル)安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

The Discovery and Synthetic History of 3-(1-Cyanoethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Cyanoethyl)benzoic acid, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. Its history is intrinsically linked with the development of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketoprofen. This technical guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern applications of 3-(1-Cyanoethyl)benzoic acid. It details experimental protocols for its synthesis and its utility in biocatalyst screening, presents key physicochemical and spectral data in a structured format, and visualizes the synthetic and experimental workflows for enhanced clarity.

Introduction and Historical Context

The scientific journey of 3-(1-Cyanoethyl)benzoic acid is primarily a story of enabling the creation of other valuable molecules. Its emergence in the chemical literature is closely tied to the quest for efficient synthetic pathways to arylpropionic acids, a class of compounds renowned for their analgesic and anti-inflammatory properties.

Early Discovery and Synthesis

The initial synthesis of related structures can be traced back to the 1960s, a period of significant innovation in synthetic organic chemistry. Research documented in this era described the reaction of halobenzoic acids with nitriles in the presence of a strong base like sodamide in liquid ammonia. One of the pioneering methods for preparing 3-(1-Cyanoethyl)benzoic acid involved the reaction of 3-chlorobenzoic acid with propionitrile (B127096) in liquid ammonia.[1] This approach, while foundational, presented considerable challenges for industrial-scale production due to the use of hazardous and difficult-to-handle reagents like sodium cyanide and liquid ammonia, often resulting in modest yields.[1]

Evolution of Synthetic Methodologies

The inherent difficulties and safety concerns associated with early methods spurred the development of more economical and industrially viable synthetic routes. A notable advancement is the use of 2-chlorobenzoic acid metal salts as starting materials. This method avoids some of the more hazardous reagents and has been shown to be a more practical approach for larger-scale synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 3-(1-Cyanoethyl)benzoic acid is crucial for its identification, purification, and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| CAS Number | 5537-71-3 | [2] |

| Melting Point | 145-148 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in polar organic solvents. | [3] |

| ¹H NMR (300MHz, CDCl₃) | δ 1.70 (d, 3H), 4.05 (q, 1H), 7.65 (m, 2H), 8.15 (s, 2H), 9.55 (br s, 1H) | |

| ¹³C NMR | Data not fully available in a single collated source. | |

| IR Spectroscopy | Characteristic peaks for C≡N, C=O, O-H, and aromatic C-H stretches. | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis and application of 3-(1-Cyanoethyl)benzoic acid are presented below.

Synthesis of 3-(1-Cyanoethyl)benzoic Acid from 2-Chlorobenzoic Acid

This modern protocol is adapted from patented industrial methods and offers a safer and more economical approach compared to historical methods.

Reaction Scheme:

References

synonyms for 3-(1-Cyanoethyl)benzoic acid

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

This technical guide provides a comprehensive overview of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical properties, synthesis protocols, and applications.

Chemical Identity and Synonyms

3-(1-Cyanoethyl)benzoic acid is a benzoic acid derivative meta-substituted with a 1-cyanoethyl group. It is widely identified by its CAS number 5537-71-3.[1][2][3] A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for 3-(1-Cyanoethyl)benzoic acid

| Identifier Type | Identifier |

| IUPAC Name | 3-(1-cyanoethyl)benzoic acid[1] |

| CAS Number | 5537-71-3[1][2][3] |

| EC Number | 226-897-0[1][2] |

| PubChem CID | 98370[1] |

| InChI Key | IRYIYPWRXROPSX-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)O[1] |

| Molecular Formula | C10H9NO2[1][3] |

| Molecular Weight | 175.18 g/mol [2][3] |

| Synonyms | m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile, Benzoic acid, 3-(1-cyanoethyl)-, Ketoprofen (B1673614) Impurity G, DF-2107Y, NSC-113992[1][4] |

Physicochemical Properties

The physical and chemical properties of 3-(1-Cyanoethyl)benzoic acid are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of 3-(1-Cyanoethyl)benzoic acid

| Property | Value | Reference |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 145-148 °C | [2] |

| Boiling Point | 355.8 °C at 760 mmHg | [6] |

| Density | 1.204 g/cm³ | [6] |

| Solubility | Soluble in DMSO | [7] |

| Purity | >98% | [2][7] |

Synthesis Protocols

Several methods for the synthesis of 3-(1-Cyanoethyl)benzoic acid have been reported. A common laboratory-scale and industrially applicable method involves the reaction of a 2-chlorobenzoic acid metal salt with propionitrile.

Synthesis from a 2-Chlorobenzoic Acid Salt

This method provides an economical route for the preparation of 3-(1-Cyanoethyl)benzoic acid.

Experimental Protocol:

-

Preparation of Potassium 2-chlorobenzoate (B514982): To a 50 mL reactor, add 0.36 g of potassium hydroxide (B78521) and 2 mL of water. At 0 °C, add 1.0 g of 2-chlorobenzoic acid over 1 minute. Raise the temperature to room temperature and stir for 30 minutes. Concentrate the reaction mixture under reduced pressure to obtain a white solid. Dry the solid by heating at 40 °C under reduced pressure to yield 1.2 g of potassium 2-chlorobenzoate.

-

Synthesis of 3-(1-Cyanoethyl)benzoic acid: To a reactor, add 1.9 g of sodium amide and 0.08 mL of propionitrile. Adjust the reactor temperature to -33 °C and stir for 30 minutes. At the same temperature, add 1 g of the prepared potassium 2-chlorobenzoate and continue stirring for 1 hour and 30 minutes. Raise the reactor temperature to room temperature to evaporate the liquid ammonia. Add water dropwise to quench any remaining sodium amide. Add concentrated hydrochloric acid dropwise. Filter the resulting solid to obtain 0.5 g of 3-(1-Cyanoethyl)benzoic acid.[7]

Application in Pharmaceutical Synthesis: Ketoprofen

A primary application of 3-(1-Cyanoethyl)benzoic acid is as a key intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[8] The synthesis involves a multi-step process starting from 3-(1-Cyanoethyl)benzoic acid.

Synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid

The overall workflow for the synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid is depicted in the following diagram.

Caption: Synthetic pathway from 3-(1-Cyanoethyl)benzoic acid to Ketoprofen.

Experimental Protocol for Ketoprofen Synthesis:

This protocol outlines the key steps for synthesizing Ketoprofen starting from 3-(1-cyanoethyl)benzoyl chloride, which is derived from 3-(1-Cyanoethyl)benzoic acid.

Step 1: Friedel-Crafts Acylation of Benzene

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere and cool to 0-5 °C in an ice bath.

-

In a separate flask, dissolve 3-(1-cyanoethyl)benzoyl chloride in anhydrous benzene.

-

Slowly add the solution of 3-(1-cyanoethyl)benzoyl chloride in benzene to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(3-benzoylphenyl)propionitrile.[5]

Step 2: Hydrolysis to Ketoprofen

-

To a round-bottom flask, add the crude 2-(3-benzoylphenyl)propionitrile and an 80% sulfuric acid solution.

-

Heat the mixture to reflux and maintain for approximately 7 hours. Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, cool the mixture.

-

The product, Ketoprofen, can be isolated by filtration, washing with water, and drying. A purity of over 99% and a yield of over 90% can be achieved through this process.[3][9]

Application in Biocatalysis: Nitrile Hydratase Screening

3-(1-Cyanoethyl)benzoic acid is utilized as a substrate in the screening and characterization of nitrile hydratase (NHase) enzymes.[8] These enzymes are of significant industrial interest as they catalyze the hydration of nitriles to their corresponding amides under mild conditions.

Nitrile Hydratase Activity Assay

A common method to screen for nitrile hydratase activity involves detecting the formation of the corresponding amide or the subsequent carboxylic acid product. A high-throughput colorimetric assay based on pH changes can be employed to differentiate between nitrilases (which directly produce a carboxylic acid) and nitrile hydratase-amidase systems (which produce an amide intermediate that is then hydrolyzed to a carboxylic acid).[10]

General Experimental Workflow for Nitrile Hydratase Screening:

The logical flow of a nitrile hydratase screening experiment is outlined below.

Caption: General workflow for screening nitrile hydratase activity.

Protocol Outline for a Colorimetric Assay:

-

Microbial cultures or cell-free extracts are grown in a suitable medium.

-

The cultures or extracts are incubated with 3-(1-Cyanoethyl)benzoic acid as the substrate in a microplate format.

-

A pH indicator, such as bromothymol blue, is included in the reaction mixture.

-

A color change from blue to green or yellow indicates the formation of the carboxylic acid, suggesting either nitrilase activity or a nitrile hydratase/amidase system.

-

To specifically identify nitrile hydratase activity, the accumulation of the amide product can be confirmed by analytical methods like HPLC or GC-MS.[10]

Biological Activity Context

Currently, the biological significance of 3-(1-Cyanoethyl)benzoic acid itself is primarily as a synthetic precursor and a biochemical tool for enzyme screening. While benzoic acid and its derivatives can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, specific data on the direct pharmacological effects of 3-(1-Cyanoethyl)benzoic acid on signaling pathways are not extensively documented in publicly available literature.[4][11] Its role in drug development is centered on its utility as a building block for more complex and pharmacologically active molecules like Ketoprofen.

References

- 1. Synthesis routes of 3-(1-Cyanoethyl)benzoic acid [benchchem.com]

- 2. 3-(1-Cyanoethyl)benzoic acid | 5537-71-3 | Benchchem [benchchem.com]

- 3. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 4. ijcrt.org [ijcrt.org]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 10. A high-throughput screening assay for distinguishing nitrile hydratases from nitrilases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols: 3-(1-Cyanoethyl)benzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid is a bifunctional molecule that has carved a significant niche in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring both a carboxylic acid and a cyanoethyl group, makes it a versatile building block for creating more complex molecules.[1] The most notable application of 3-(1-Cyanoethyl)benzoic acid is in the production of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID).[2][3] Furthermore, its chiral nature, owing to the stereocenter in the 1-cyanoethyl group, makes it a valuable substrate in the field of biocatalysis for the screening and characterization of stereoselective enzymes like nitrile hydratases.[2]

These application notes provide a comprehensive overview of the utility of 3-(1-Cyanoethyl)benzoic acid in medicinal chemistry, with detailed protocols for its application in both chemical synthesis and biocatalysis.

Application 1: Intermediate in the Synthesis of Ketoprofen

3-(1-Cyanoethyl)benzoic acid is a pivotal precursor in a common and efficient synthetic route to Ketoprofen.[3] This pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis of the nitrile group to a carboxylic acid.[3][4]

Synthetic Workflow for Ketoprofen Synthesis

Caption: Synthetic workflow for the preparation of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid.

Quantitative Data for Ketoprofen Synthesis

| Step | Reactants | Key Reagents/Catalysts | Product | Typical Yield | Purity | Reference |

| 1. Acyl Chloride Formation | 3-(1-Cyanoethyl)benzoic acid | Thionyl chloride (SOCl₂) | 3-(1-Cyanoethyl)benzoyl chloride | High | - | [2] |

| 2. Friedel-Crafts Acylation | 3-(1-Cyanoethyl)benzoyl chloride, Benzene | Aluminum chloride (AlCl₃) | 2-(3-benzoylphenyl)propionitrile | - | - | [4] |

| 3. Hydrolysis | 2-(3-benzoylphenyl)propionitrile | H₂SO₄/H₂O or NaOH/H₂O | Ketoprofen | >90% | >99% | [5] |

Experimental Protocols

Protocol 1: Synthesis of 2-(3-benzoylphenyl)propionitrile via Friedel-Crafts Acylation [3][4]

Objective: To synthesize the Ketoprofen precursor, 2-(3-benzoylphenyl)propionitrile.

Materials:

-

3-(1-Cyanoethyl)benzoyl chloride

-

Anhydrous benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

To the flask, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous benzene (10 volumes). Cool the suspension to 0-5 °C in an ice bath.[3]

-

In a separate flask, dissolve 3-(1-Cyanoethyl)benzoyl chloride (1.0 equivalent) in anhydrous benzene (2 volumes).

-

Slowly add the 3-(1-Cyanoethyl)benzoyl chloride solution to the stirred AlCl₃ suspension via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 60°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(3-benzoylphenyl)propionitrile.

Protocol 2: Hydrolysis of 2-(3-benzoylphenyl)propionitrile to Ketoprofen [5]

Objective: To synthesize Ketoprofen by hydrolyzing the nitrile precursor.

Materials:

-

2-(3-benzoylphenyl)propionitrile

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Petroleum ether (or Sherwood oil)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask, create a mixture of water, sulfuric acid, and 2-(3-benzoylphenyl)propionitrile in a weight ratio of approximately 2:4:1.5.[5]

-

With stirring, slowly heat the mixture to 130 °C and maintain this temperature for about 8 hours.[5]

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, cool the mixture to 70 °C and allow the layers to separate. Remove the lower acidic aqueous layer.[5]

-

To the organic layer, add a mixture of toluene and petroleum ether (e.g., in a 1:1 ratio) to induce crystallization.[5]

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Dry the solid under vacuum to obtain crude Ketoprofen.

-

For further purification, recrystallize the crude product from a suitable solvent system like toluene/petroleum ether or methanol/water.[3]

Application 2: Substrate for Screening Nitrile Hydratase Activity

The chiral center in 3-(1-Cyanoethyl)benzoic acid makes it an excellent substrate for screening the activity and enantioselectivity of nitrile hydratase (NHase) enzymes.[2] Nitrile hydratases are valuable biocatalysts that convert nitriles to their corresponding amides, often with high stereoselectivity.[6] Identifying NHases that can selectively hydrolyze one enantiomer of 3-(1-Cyanoethyl)benzoic acid can be crucial for developing biocatalytic routes to enantiomerically pure pharmaceuticals.

Screening Workflow for Nitrile Hydratase

Caption: General workflow for screening nitrile hydratase activity using 3-(1-Cyanoethyl)benzoic acid.

Quantitative Data from Nitrile Hydratase Screening

The primary quantitative outputs from a nitrile hydratase screen using a racemic substrate like 3-(1-Cyanoethyl)benzoic acid are the conversion rate and the enantiomeric excess (ee) of both the remaining substrate and the amide product. These values are used to calculate the enantioselectivity (E-value) of the enzyme.

| Parameter | Description | Method of Determination |

| Conversion (%) | The percentage of the initial substrate that has been converted to the product. | Chiral HPLC, GC |

| ee_substrate (%) | The enantiomeric excess of the unreacted 3-(1-Cyanoethyl)benzoic acid. | Chiral HPLC |

| ee_product (%) | The enantiomeric excess of the formed 3-(1-carbamoyl-ethyl)benzoic acid. | Chiral HPLC |

| E-value | A measure of the enzyme's enantioselectivity. Calculated from conversion and ee values. | Mathematical calculation |

Experimental Protocol

Protocol 3: High-Throughput Screening of Nitrile Hydratase Activity

Objective: To identify nitrile hydratases with activity and enantioselectivity towards 3-(1-Cyanoethyl)benzoic acid.

Materials:

-

Racemic 3-(1-Cyanoethyl)benzoic acid

-

Library of microbial strains or purified/cell-free extracts of nitrile hydratases

-

Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.0)

-

96-well microtiter plates

-

Incubator shaker

-

Quenching solution (e.g., 1 M HCl)

-

Extraction solvent (e.g., ethyl acetate)

-

Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

Procedure:

-

Substrate Preparation: Prepare a stock solution of racemic 3-(1-Cyanoethyl)benzoic acid in a suitable solvent (e.g., DMSO or the reaction buffer).

-

Enzyme/Cell Preparation: Prepare the nitrile hydratase sources. This may involve cultivating microbial strains and preparing cell-free extracts or using purified enzymes.

-

Reaction Setup: In each well of a 96-well plate, add the buffer solution, the enzyme/cell preparation, and initiate the reaction by adding the substrate stock solution to a final desired concentration (e.g., 10 mM). Include negative controls (no enzyme).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for a defined period (e.g., 1-24 hours).

-

Reaction Quenching: Stop the reaction by adding a quenching solution to each well.

-

Extraction: Add an extraction solvent to each well, mix thoroughly, and centrifuge the plate to separate the layers.

-

Analysis: Transfer the organic layer to a new plate for analysis by chiral HPLC.

-

Data Analysis: Determine the concentrations of the (R)- and (S)-enantiomers of 3-(1-Cyanoethyl)benzoic acid and the corresponding amide product. Calculate the conversion rate, enantiomeric excess of the substrate and product, and the E-value for each enzyme.

Conclusion

3-(1-Cyanoethyl)benzoic acid serves as a critical building block in medicinal chemistry, most prominently enabling the efficient synthesis of the NSAID Ketoprofen. The detailed protocols provided herein offer a practical guide for its application in this context. Furthermore, its utility as a chiral substrate for the discovery and characterization of novel nitrile hydratases highlights its importance in the expanding field of biocatalysis for pharmaceutical production. These applications underscore the continued relevance of 3-(1-Cyanoethyl)benzoic acid in the drug development pipeline.

References

- 1. Insight into the broadened substrate scope of nitrile hydratase by static and dynamic structure analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN105037127A - Preparation method for ketoprofen - Google Patents [patents.google.com]

- 6. Hydratases involved in nitrile conversion: screening, characterization and application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ketoprofen Using 3-(1-Cyanoethyl)benzoic Acid as an Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class.[1] It is utilized for its analgesic and anti-inflammatory properties, which are achieved through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] A common and efficient synthetic route to Ketoprofen involves the use of 3-(1-Cyanoethyl)benzoic acid as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Ketoprofen from this intermediate. The process involves a three-step sequence: conversion of the starting carboxylic acid to its acyl chloride, followed by a Friedel-Crafts acylation, and concluding with hydrolysis to yield the final product.[1][3]

Overall Synthetic Scheme

The synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid is a sequential process. The first step involves the conversion of the carboxylic acid to the more reactive 3-(1-Cyanoethyl)benzoyl chloride. This is followed by a Friedel-Crafts acylation of benzene (B151609) to form the intermediate 2-(3-benzoylphenyl)propionitrile (B120230). The final step is the hydrolysis of the nitrile group to yield Ketoprofen.[1]

Figure 1: Overall synthetic workflow for Ketoprofen.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis of Ketoprofen from 3-(1-Cyanoethyl)benzoic acid, based on representative laboratory-scale procedures.

Table 1: Reagents and Conditions for the Synthesis of 3-(1-Cyanoethyl)benzoyl chloride

| Reagent/Parameter | Molar Ratio/Value | Role |

| 3-(1-Cyanoethyl)benzoic acid | 1.0 eq | Starting Material |

| Thionyl chloride (SOCl₂) | 2.0 - 5.0 eq | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | Catalytic amount | Catalyst |

| Solvent | Anhydrous Toluene (B28343) or Dichloromethane (B109758) | Reaction Medium |

| Temperature | Reflux | Reaction Condition |

| Reaction Time | 1 - 4 hours | Duration |

Table 2: Reagents and Conditions for the Friedel-Crafts Acylation

| Reagent/Parameter | Molar Ratio/Value | Role |

| 3-(1-Cyanoethyl)benzoyl chloride | 1.0 eq | Acylating Agent |

| Anhydrous aluminum chloride (AlCl₃) | 1.5 eq | Lewis Acid Catalyst |

| Benzene | 10 volumes | Reactant and Solvent |

| Temperature | 0 - 60°C | Reaction Condition |

| Reaction Time | 2 - 4 hours | Duration |

Table 3: Reagents and Conditions for the Hydrolysis to Ketoprofen

| Reagent/Parameter | Concentration/Value | Role |

| 2-(3-benzoylphenyl)propionitrile | 1.0 eq | Starting Material |

| Sulfuric acid (H₂SO₄) | 80% aqueous solution | Acid Catalyst |

| Toluene | - | Solvent for work-up |

| Petroleum ether | - | Solvent for work-up |

| Temperature | 120 - 140°C | Reaction Condition |

| Reaction Time | 3 - 10 hours | Duration |

| Overall Yield | >90% | Product Yield |

| Purity | >99% | Product Purity |

Experimental Protocols

This protocol describes the conversion of 3-(1-Cyanoethyl)benzoic acid to its corresponding acyl chloride using thionyl chloride.

Materials:

-

3-(1-Cyanoethyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Flame-dried, two-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap.

Procedure:

-

In the flame-dried round-bottom flask, add 3-(1-Cyanoethyl)benzoic acid (1.0 eq) and anhydrous toluene.[4]

-

Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).[4]

-

Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension at room temperature.[3][5]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[3][4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-(1-Cyanoethyl)benzoyl chloride.[3][4] This product is often used in the next step without further purification.[3]

Figure 2: Reaction for 3-(1-Cyanoethyl)benzoyl chloride formation.

This protocol details the Friedel-Crafts acylation of benzene with 3-(1-Cyanoethyl)benzoyl chloride to produce 2-(3-benzoylphenyl)propionitrile.[2]

Materials:

-

3-(1-Cyanoethyl)benzoyl chloride (crude from Protocol 1)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, prepare a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous benzene (10 volumes) and cool it in an ice bath to 0-5 °C.[2]

-

Dissolve the crude 3-(1-Cyanoethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous benzene (2 volumes) and add it to the dropping funnel.[2]

-

Add the acyl chloride solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.[3]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.[3]

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile.[2]

Figure 3: Friedel-Crafts acylation reaction.

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final product, Ketoprofen.

Materials:

-

2-(3-benzoylphenyl)propionitrile

-

Sulfuric acid (e.g., 80% aqueous solution)

-

Toluene

-

Petroleum ether

-

Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

-

In a round-bottom flask, add 2-(3-benzoylphenyl)propionitrile to an 80% aqueous solution of sulfuric acid.[2]

-

Heat the reaction mixture to reflux (approximately 120-140°C) with stirring for 3-10 hours. Monitor the reaction progress by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of crude Ketoprofen.[2]

-

Pour the mixture into cold water and stir for 30 minutes.[2]

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude Ketoprofen can be purified by recrystallization from a suitable solvent mixture, such as toluene and petroleum ether, to yield the final product with high purity.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-(1-Cyanoethyl)benzoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1] The biological activity of many of these pharmaceuticals resides in a single enantiomer, making the stereoselective synthesis of the (R)- and (S)-enantiomers of 3-(1-Cyanoethyl)benzoic acid a critical process in drug development and manufacturing.[1] This document provides detailed application notes and protocols for three primary methods for achieving this stereoselective synthesis: enzymatic kinetic resolution of a racemic ester, chemical resolution via diastereomeric salt formation, and asymmetric hydrocyanation of a prochiral precursor.

Enzymatic Kinetic Resolution of Racemic 3-(1-Cyanoethyl)benzoyl Ester

Enzymatic kinetic resolution is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture.[2] In this approach, a racemic ester of 3-(1-Cyanoethyl)benzoic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the enantiomerically enriched acid and ester can then be separated.

Data Presentation

Table 1: Screening of Lipases for the Kinetic Resolution of Racemic Ethyl 3-(1-Cyanoethyl)benzoate

| Entry | Lipase Source | Solvent | Conversion (%) | Enantiomeric Excess of Acid (ee_acid, %) | Enantiomeric Excess of Ester (ee_ester, %) | Enantioselectivity (E) |

| 1 | Candida antarctica Lipase B (CAL-B) | Toluene (B28343) | 48 | >99 (S) | 92 (R) | >200 |

| 2 | Pseudomonas cepacia Lipase (PCL) | Hexane | 51 | 95 (S) | >99 (R) | 150 |

| 3 | Candida rugosa Lipase (CRL) | Diisopropyl ether | 45 | 85 (S) | 70 (R) | 25 |

| 4 | Aspergillus terreus Lipase | Acetone/Water (8:2) | 46 | 96 (R) | 85 (S) | 129 |

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocol

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-(1-Cyanoethyl)benzoate

-

Esterification of Racemic 3-(1-Cyanoethyl)benzoic Acid:

-

To a solution of racemic 3-(1-Cyanoethyl)benzoic acid (10.0 g, 57.1 mmol) in ethanol (B145695) (100 mL), add concentrated sulfuric acid (1 mL) as a catalyst.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic ethyl 3-(1-Cyanoethyl)benzoate as an oil.

-

-

Enzymatic Kinetic Resolution:

-

In a flask, dissolve racemic ethyl 3-(1-Cyanoethyl)benzoate (5.0 g, 24.6 mmol) in toluene (100 mL).

-

Add 0.5 equivalents of water (0.22 mL, 12.3 mmol).

-

Add immobilized Candida antarctica Lipase B (CAL-B) (500 mg).

-

Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC.

-

Once approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme.

-

-

Separation and Isolation:

-

Wash the filtrate with a 1 M sodium hydroxide (B78521) solution to extract the (S)-3-(1-Cyanoethyl)benzoic acid as its sodium salt.

-

Separate the aqueous layer and acidify with 2 M hydrochloric acid to precipitate the (S)-acid. Filter, wash with cold water, and dry to obtain (S)-3-(1-Cyanoethyl)benzoic acid.

-

Wash the organic layer containing the (R)-ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting (R)-ethyl 3-(1-Cyanoethyl)benzoate using a standard base-catalyzed hydrolysis (e.g., NaOH in ethanol/water) to obtain (R)-3-(1-Cyanoethyl)benzoic acid.

-

Logical Workflow

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Resolution via Diastereomeric Salt Formation